Sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate
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Overview
Description
Sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate is a heterocyclic compound that features both pyridazine and pyrimidine rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate typically involves the formation of the pyridazine and pyrimidine rings followed by their coupling. One common method includes the reaction of pyridazine derivatives with pyrimidine carboxylates under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can lead to the formation of more reactive intermediates.
Substitution: Common in heterocyclic chemistry, substitution reactions can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups like alkyl or aryl groups .
Scientific Research Applications
Sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It can inhibit inflammatory pathways by blocking key enzymes or receptors involved in the production of inflammatory mediators.
Comparison with Similar Compounds
Pyridazine Derivatives: Known for their antimicrobial and anticancer activities.
Pyrimidine Derivatives: Widely used in antiviral and anticancer therapies
Uniqueness: Sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate stands out due to its dual-ring structure, which combines the properties of both pyridazine and pyrimidine. This unique structure allows for versatile interactions with biological targets, enhancing its potential in various applications .
Properties
IUPAC Name |
sodium;2-pyridazin-3-ylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2.Na/c14-9(15)6-4-10-8(11-5-6)7-2-1-3-12-13-7;/h1-5H,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJYJAOPOPXEMP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C2=NC=C(C=N2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N4NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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